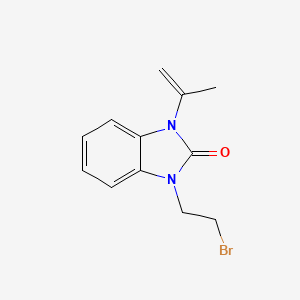

1,3-Dihydro-1-(2-bromoethyl)-3-isopropenyl-2h-benzimidazol-2-one

CAS No.: 136081-17-9

Cat. No.: VC8235487

Molecular Formula: C12H13BrN2O

Molecular Weight: 281.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 136081-17-9 |

|---|---|

| Molecular Formula | C12H13BrN2O |

| Molecular Weight | 281.15 g/mol |

| IUPAC Name | 1-(2-bromoethyl)-3-prop-1-en-2-ylbenzimidazol-2-one |

| Standard InChI | InChI=1S/C12H13BrN2O/c1-9(2)15-11-6-4-3-5-10(11)14(8-7-13)12(15)16/h3-6H,1,7-8H2,2H3 |

| Standard InChI Key | QCRQZWFIRIIWPW-UHFFFAOYSA-N |

| SMILES | CC(=C)N1C2=CC=CC=C2N(C1=O)CCBr |

| Canonical SMILES | CC(=C)N1C2=CC=CC=C2N(C1=O)CCBr |

Introduction

Chemical Structure and Physicochemical Properties

The molecular structure of 1,3-dihydro-1-(2-bromoethyl)-3-isopropenyl-2H-benzimidazol-2-one comprises a benzimidazolone scaffold substituted at the N1 position with a 2-bromoethyl group and at the N3 position with an isopropenyl moiety. Key physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of 1,3-Dihydro-1-(2-bromoethyl)-3-isopropenyl-2H-benzimidazol-2-one

The compound’s bromoethyl group enhances its electrophilic reactivity, facilitating nucleophilic substitution reactions, while the isopropenyl moiety contributes to steric and electronic effects that influence downstream transformations .

Synthesis and Reaction Pathways

Synthetic Route from Benzimidazolone Derivatives

The synthesis of 1,3-dihydro-1-(2-bromoethyl)-3-isopropenyl-2H-benzimidazol-2-one typically begins with functionalization of the benzimidazolone core. As described in , a multi-step process involves:

-

Alkylation: Reaction of 1H-benzimidazol-2(3H)-one with 1,2-dibromoethane in the presence of a base (e.g., K₂CO₃) to introduce the bromoethyl group.

-

Isopropenylation: Subsequent treatment with isopropenyl chloride or analogous reagents to install the isopropenyl substituent at the N3 position.

Critical reaction conditions include the use of polar aprotic solvents (e.g., 2-methyltetrahydrofuran) and catalysts such as tetrabutylammonium bromide (TBAB) to enhance reaction efficiency .

Key Intermediate in Flibanserin Synthesis

The compound’s primary application lies in the synthesis of flibanserin, a serotonin receptor agonist approved for hypoactive sexual desire disorder (HSDD). As outlined in , the bromoethyl group undergoes nucleophilic displacement with piperazine derivatives, followed by coupling with m-trifluoromethylphenyl groups to yield flibanserin’s core structure. This pathway highlights the compound’s role as a linchpin in constructing complex pharmacophores.

Applications in Pharmaceutical Development

Flibanserin Production

Flibanserin (C₂₀H₂₁F₃N₄O) requires precise functionalization of the benzimidazolone scaffold, achieved via intermediates like 1,3-dihydro-1-(2-bromoethyl)-3-isopropenyl-2H-benzimidazol-2-one. The bromoethyl group’s substitution with piperazine and subsequent aryl coupling reactions are pivotal steps .

Analytical Characterization

Spectroscopic Data

-

IR Spectroscopy: Key absorption bands include C=O stretching at ~1686 cm⁻¹ and C-Br vibrations at ~560 cm⁻¹ .

-

¹H NMR: Characteristic signals include δ 7.1–6.8 ppm (aromatic protons), δ 5.0–4.75 ppm (isopropenyl CH₂), and δ 3.2–2.1 ppm (bromoethyl and piperazine protons) .

-

Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 281.15 (M⁺), consistent with the molecular formula .

Industrial and Research Significance

The demand for 1,3-dihydro-1-(2-bromoethyl)-3-isopropenyl-2H-benzimidazol-2-one is driven by its irreplaceable role in flibanserin manufacturing. Patents such as and underscore its commercial value, with optimized synthetic routes improving yield and scalability. Future research may explore its utility in synthesizing novel serotonin modulators or antimicrobial agents.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume